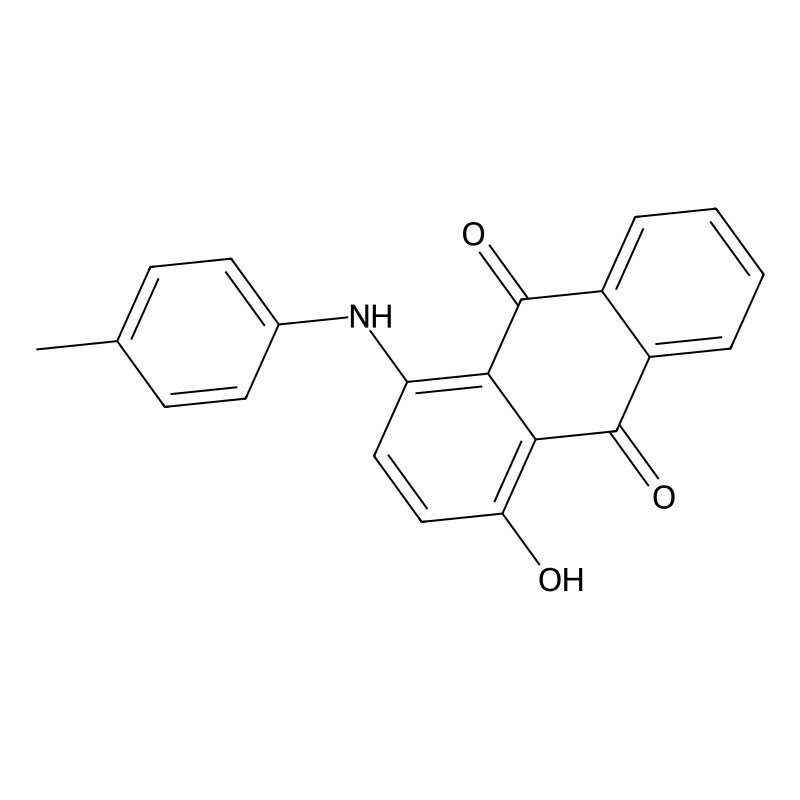Solvent violet 13

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Material Science Research
Due to its strong coloration and affinity for specific materials, Solvent Violet 13 finds use in studies related to polymer science and material characterization. Researchers utilize it for:
- Dyeing polymers: Solvent Violet 13's solubility in organic solvents allows it to dye synthetic polymers like polystyrene []. This application helps in visualizing polymer morphology, tracking their movement within mixtures, and studying their interactions with other materials [].
Biological Research
- Biomolecule labeling: Solvent Violet 13 has been investigated for its potential to label specific biomolecules within cells. More research is needed to determine its effectiveness and safety for this purpose.
Solvent Violet 13, also known as 1-hydroxy-4-(p-tolylamino)anthraquinone, is a synthetic anthraquinone dye characterized by its bright bluish violet hue. It is insoluble in water but soluble in organic solvents such as acetone, toluene, and benzene. The chemical formula for Solvent Violet 13 is C21H15NO3, and its molecular weight is approximately 329.35 g/mol. This compound is often utilized in various applications including dyeing hydrocarbon products, thermoplastics, synthetic resins, and cosmetics .
- Reduction of 1,4-Dihydroxyanthraquinone: This compound is reduced to form a leuco compound.
- Reduction of para-Nitrotoluene: This step yields para-toluidine.
- Substitution Reaction: The leuco compound reacts with para-toluidine to generate an intermediate.
- Oxidation: The intermediate undergoes oxidation to produce Solvent Violet 13 .
Solvent Violet 13 has been assessed for its biological activity and potential health risks. It has been classified under skin sensitization categories, indicating that it may cause allergic reactions upon contact with skin. Additionally, prolonged exposure to products containing Solvent Violet 13 may increase the risk of cancer and lead to toxic effects on organs such as the kidneys and liver .
A notable synthetic method for Solvent Violet 13 involves a one-pot process that enhances efficiency and reduces toxicity. The method includes:
- Reagents: Methanol, 1,4-dihydroxyanthraquinone, para-nitrotoluene, iron powder, and boric acid.
- Procedure:
- Sequentially add the reagents into a pressure vessel.
- Perform nitrogen displacement to create an inert atmosphere.
- Heat the mixture while stirring and introduce hydrogen for reduction.
- After hydrogen absorption ceases, maintain temperature for insulation.
- Conduct condensation reactions followed by oxidation using air.
- Finally, add hydrochloric acid for purification steps including filtering and drying .
This method avoids the use of highly toxic materials like p-toluidine.
Solvent Violet 13 is widely used across various industries:
- Dyeing Agents: It dyes hydrocarbon products such as solvents and petrol.
- Plastics: Employed in coloring thermoplastics and synthetic resins.
- Cosmetics: Found in hair dyes, skin care products, and other cosmetic formulations.
- Pyrotechnics: Utilized in creating violet-colored smoke compositions .
Studies on Solvent Violet 13 indicate potential interactions with biological systems. Its classification as a skin sensitizer suggests that it can provoke allergic reactions in susceptible individuals. Moreover, its presence in cosmetics raises concerns regarding cumulative exposure through daily use of multiple products containing this dye .
Several compounds share structural or functional similarities with Solvent Violet 13. Here are some notable examples:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Disperse Blue 72 | C21H15NO3 | Similar dyeing properties but different applications. |
| Solvent Blue 90 | C21H15NO3 | Often used interchangeably with Solvent Violet 13. |
| Quinizarin | C14H8O2 | Used primarily as a pigment; less soluble than Solvent Violet 13. |
| Alizarine Violet 3B | C14H8O4 | Known for its application in textiles; has different solubility characteristics. |
These compounds exhibit unique properties that differentiate them from Solvent Violet 13 while sharing common applications within dye chemistry.
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2421 of 2705 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 284 of 2705 companies with hazard statement code(s):;
H317 (99.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H413 (88.03%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
12217-81-1
Wikipedia
Use Classification
Methods of Manufacturing
General Manufacturing Information
9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]-: ACTIVE
/IN DYES/ THE QUALITY OF IMPARTING COLOR IS RELATED TO SPECIFIC CHEMICAL STRUCTURES OF WHICH /THE MOST IMPORTANT ARE...ANTHRAQUINONE DERIVATIVES... /DYES & DYESTUFFS/
...BASIC CHEMICAL STRUCTURES /SUCH AS ANTHRAQUINONE/...ARE MODIFIED BY THE INTRODUCTION OF SUBSTITUENT GROUPS, EG -OH, -NH2, -CL...OR -COOH. THE NATURE & POSITION OF SUBSTITUENT GROUPS INFLUENCE BOTH COLOR & OTHER PHYSICAL CHARACTERISTICS OF THE PRODUCT. /DYES & DYESTUFFS/
THE COAL TAR DYES INCLUDE MORE THAN A DOZEN WELL-DEFINED GROUPS AMONG WHICH ARE...ANTHRAQUINONES... /ANTHRAQUINONES/
...DISPERSE DYES /ARE/ USED FOR ACETATE, RAYON, & SYNTHETIC FIBERS... /DISPERSE DYES/
Analytic Laboratory Methods
RECOVERIES AVERAGING 104% FOR D & C VIOLET NUMBER 2 BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION.
PARTICULARS OF A GRAVIMETRIC METHOD OF ANALYSIS ARE AVAILABLE FROM BAYER LEVERKUSEN. /ANTHRAQUINONE/
METHODS TO DETERMINE WHETHER COLOR ADDITIVES ARE IN COMPLIANCE WITH SPECIFICATIONS CONCERNING THEIR SAFE USE IN FOODS, DRUGS, OR COSMETICS.








